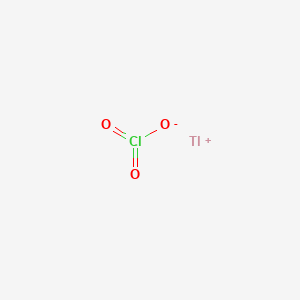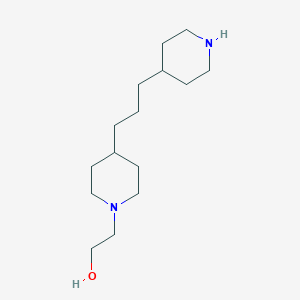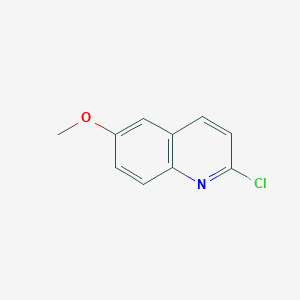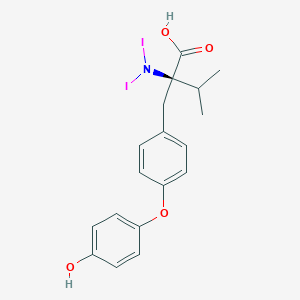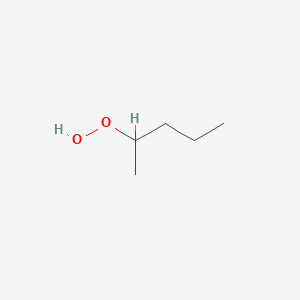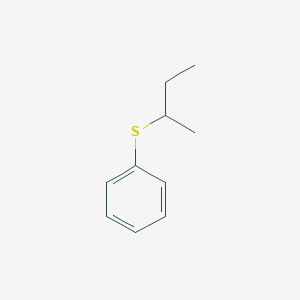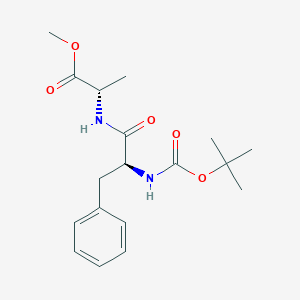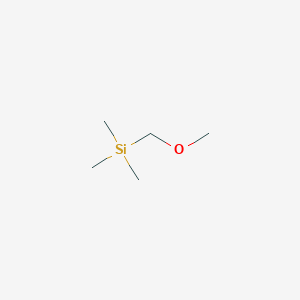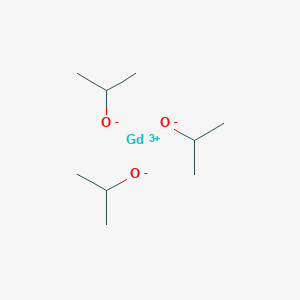
Gadolinium (III) isopropoxide
概要
説明
Gadolinium (III) isopropoxide is a compound with the molecular formula C9H21GdO3 . It is also known by other names such as gadolinium (3+);propan-2-olate and gadolinium isopropoxide . The molecular weight of this compound is 334.5 g/mol .
Synthesis Analysis
Gadolinium (III) isopropoxide can be synthesized by the sol-gel method . In many asymmetric catalysis applications, glove box and Schlenk techniques should be employed to prevent exposure of the rare earth catalyst to air and moisture, which can be detrimental to the reaction outcome .Molecular Structure Analysis
The molecular structure of Gadolinium (III) isopropoxide is represented by the InChI string:InChI=1S/3C3H7O.Gd/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 . The Canonical SMILES representation is CC(C)[O-].CC(C)[O-].CC(C)[O-].[Gd+3] . Chemical Reactions Analysis
Gadolinium (III) isopropoxide has been used as a catalyst for enantioselective construction of beta-quaternary carbons via conjugate addition reactions, generation of reactive enolates, regioselective/stereoselective conjugate addition of cyanide to enones .Physical And Chemical Properties Analysis
Gadolinium (III) isopropoxide has a molecular weight of 334.5 g/mol. It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound is 335.07318 g/mol . The Topological Polar Surface Area is 69.2 Ų .科学的研究の応用
Sol-Gel Synthesis of Gadolinium Compounds
Gadolinium (III) isopropoxide is used in the Sol-Gel synthesis of gadolinium compounds . The Sol-Gel process is a method for producing solid materials from small molecules. This method is used to produce ceramics and glasses with very fine porosity at a low temperature.
Magnetic Resonance Imaging (MRI) Contrast Agent
Gadolinium (III) isopropoxide has been used in the development of Gadolinium (III)-Chelated Deformable Mesoporous Organosilica Nanoparticles, which serve as a contrast agent in Magnetic Resonance Imaging (MRI) . These nanoparticles enhance the visibility of internal body structures in MRI, making it easier for medical professionals to observe and diagnose conditions.
Catalyst for Conjugate Addition Reactions
This compound acts as a catalyst for the enantioselective construction of beta-quaternary carbons via conjugate addition reactions . This process is crucial in the synthesis of complex organic molecules, particularly in the creation of pharmaceuticals and biologically active compounds.
Generation of Reactive Enolates
Gadolinium (III) isopropoxide is used as a catalyst for the generation of reactive enolates . Enolates are important intermediates in organic synthesis and are used in a variety of reactions, including alkylation and condensation reactions.
Regioselective / Stereoselective Conjugate Addition of Cyanide to Enones
This compound is used as a catalyst for the regioselective and stereoselective conjugate addition of cyanide to enones . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and natural products.
Strecker Reactions
Gadolinium (III) isopropoxide is used as a catalyst in Strecker reactions . The Strecker reaction is a method for the synthesis of alpha-aminonitriles, which are precursors to amino acids. This reaction is important in the synthesis of a wide range of biologically active compounds.
Asymmetric Ring-Opening of Meso-Aziridines
This compound is used as a catalyst for the asymmetric ring-opening of meso-aziridines . This reaction is a key step in the synthesis of a variety of biologically active compounds, including pharmaceuticals and natural products.
作用機序
Target of Action
Gadolinium (III) isopropoxide, also known as Gadolinium (III) tris (isopropoxide), primarily targets meso-aziridines . Meso-aziridines are a type of organic compound that play a crucial role in various chemical reactions.
Mode of Action
The compound acts as a catalyst in the ring-opening of meso-aziridines with trimethylsilyl azide . This interaction leads to changes in the structure of the meso-aziridines, facilitating further chemical reactions.
Biochemical Pathways
The primary biochemical pathway affected by Gadolinium (III) isopropoxide involves the ring-opening of meso-aziridines . This process is crucial in the synthesis of various organic compounds. The downstream effects include the generation of new compounds through subsequent reactions.
Result of Action
The primary result of the action of Gadolinium (III) isopropoxide is the ring-opening of meso-aziridines . This leads to the formation of new compounds, expanding the possibilities for chemical synthesis.
Action Environment
The action of Gadolinium (III) isopropoxide can be influenced by environmental factors. For instance, exposure to air and moisture can be detrimental to the reaction outcome . Therefore, in many asymmetric catalysis applications, glove box and Schlenk techniques should be employed . Solutions of the catalyst should be made using anhydrous solvents and used shortly after preparation .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
gadolinium(3+);propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.Gd/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLSFXQJAXVOEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21GdO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567503 | |
| Record name | Gadolinium tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gadolinium (III) isopropoxide | |
CAS RN |
14532-05-9 | |
| Record name | Gadolinium tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gadolinium(III) tris(isopropoxide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

